molecular formula C18H14ClN5O2S B2682767 3-(BENZENESULFONYL)-7-CHLORO-N-CYCLOPROPYL-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE CAS No. 904580-75-2

3-(BENZENESULFONYL)-7-CHLORO-N-CYCLOPROPYL-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE

Cat. No.: B2682767
CAS No.: 904580-75-2
M. Wt: 399.85
InChI Key: SWVALHUYBLAUFX-UHFFFAOYSA-N
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Description

3-(BENZENESULFONYL)-7-CHLORO-N-CYCLOPROPYL-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE is a complex heterocyclic compound that belongs to the triazoloquinazoline family This compound is characterized by its unique structure, which includes a benzenesulfonyl group, a chloro substituent, and a cyclopropyl group attached to a triazoloquinazoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(BENZENESULFONYL)-7-CHLORO-N-CYCLOPROPYL-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE typically involves multiple stepsThe reaction conditions often require the use of eco-compatible catalysts and solvents to ensure a sustainable synthesis process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(BENZENESULFONYL)-7-CHLORO-N-CYCLOPROPYL-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be employed to modify the benzenesulfonyl group or other functional groups.

    Substitution: The chloro substituent can be replaced by other nucleophiles through substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, which can be further utilized in different applications.

Scientific Research Applications

3-(BENZENESULFONYL)-7-CHLORO-N-CYCLOPROPYL-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(BENZENESULFONYL)-7-CHLORO-N-CYCLOPROPYL-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways may vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-(BENZENESULFONYL)-7-CHLORO-N-CYCLOPROPYL-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE include other triazoloquinazoline derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific structural features, such as the cyclopropyl group, which can impart distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

3-(benzenesulfonyl)-7-chloro-N-cyclopropyltriazolo[1,5-a]quinazolin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClN5O2S/c19-11-6-9-15-14(10-11)16(20-12-7-8-12)21-17-18(22-23-24(15)17)27(25,26)13-4-2-1-3-5-13/h1-6,9-10,12H,7-8H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWVALHUYBLAUFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC2=NC3=C(N=NN3C4=C2C=C(C=C4)Cl)S(=O)(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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